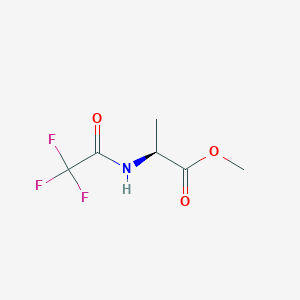
N-Tfa-L-Alanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tfa-L-Alanine methyl ester is a derivative of the amino acid L-alanine, where the amino group is protected by a trifluoroacetyl (Tfa) group and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tfa-L-Alanine methyl ester can be synthesized through the following steps:
Protection of the amino group: L-Alanine is treated with trifluoroacetic anhydride (TFAA) to form N-Tfa-L-Alanine.
Esterification: The carboxyl group of N-Tfa-L-Alanine is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions using the same reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Tfa-L-Alanine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-Tfa-L-Alanine.
Deprotection: The trifluoroacetyl group can be removed under acidic conditions to yield L-Alanine methyl ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Hydrolysis: N-Tfa-L-Alanine.
Deprotection: L-Alanine methyl ester.
Scientific Research Applications
N-Tfa-L-Alanine methyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Biotechnology: Utilized in the development of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of N-Tfa-L-Alanine methyl ester involves its role as a protected amino acid derivative. The trifluoroacetyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-Alanine methyl ester: Similar in structure but uses a tert-butyloxycarbonyl (Boc) group for protection.
N-Fmoc-L-Alanine methyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
N-Tfa-L-Alanine methyl ester is unique due to the trifluoroacetyl group, which provides greater stability and resistance to hydrolysis compared to Boc and Fmoc protecting groups. This makes it particularly useful in harsh reaction conditions where other protecting groups might fail .
Properties
Molecular Formula |
C6H8F3NO3 |
|---|---|
Molecular Weight |
199.13 g/mol |
IUPAC Name |
methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C6H8F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h3H,1-2H3,(H,10,12)/t3-/m0/s1 |
InChI Key |
JMVPNAUEPQEDJW-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



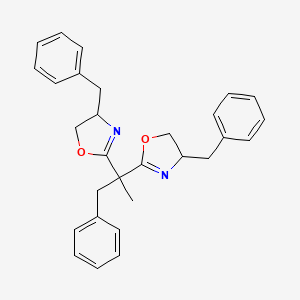
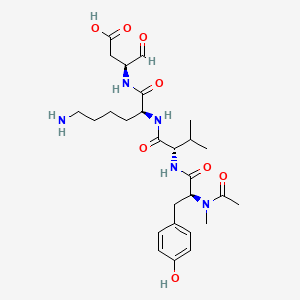
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
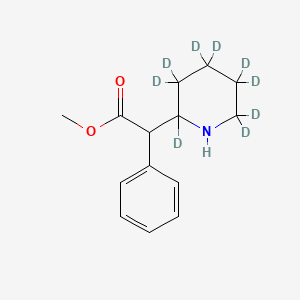
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
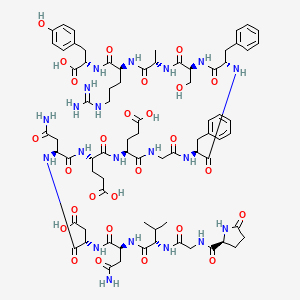

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
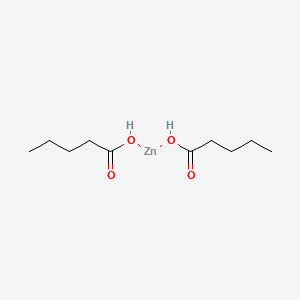
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
